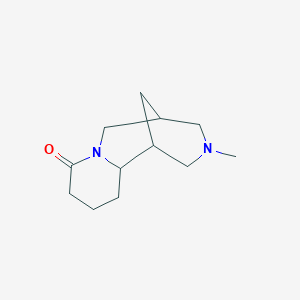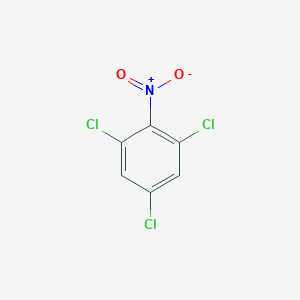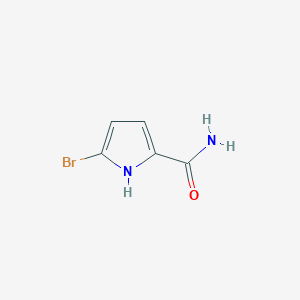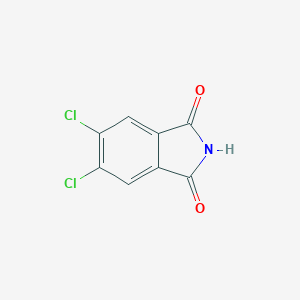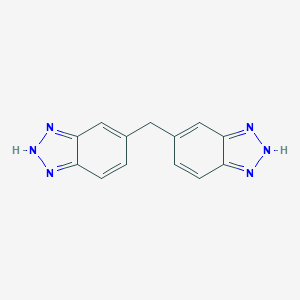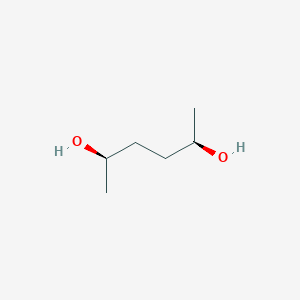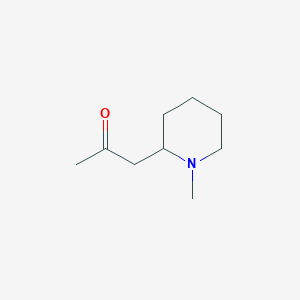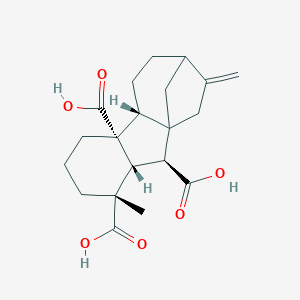
Gibberellin A(24)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gibberellin A(24) is a member of the gibberellin family, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellins are named after the fungus Gibberella fujikuroi, which produces these compounds and causes abnormal growth in infected plants . Gibberellin A(24) is a specific type of gibberellin that plays a crucial role in plant growth and development.
作用機序
Target of Action
Gibberellin A(24) primarily targets plant growth and development processes . It interacts with GA receptor proteins and DELLA proteins, which are central repressors of the GA-response pathway . These targets play crucial roles in regulating plant development and elucidating the GA biosynthetic pathway .
Mode of Action
Gibberellin A(24) interacts with its targets to regulate a diverse set of plant responses . It promotes major aspects of plant growth such as germination, elongation growth, flower development, and flowering time . The interaction of Gibberellin A(24) with its targets leads to changes in gene expression that elicit physiological responses .
Biochemical Pathways
Gibberellin A(24) affects several biochemical pathways in plants. It is involved in the GA biosynthesis and catabolism pathways . The expression of three classes of dioxygenases enzymes, GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidases (GA2ox), is the main source of regulation of GA biosynthetic pathway during development and in different environmental cues .
Pharmacokinetics
The pharmacokinetics of Gibberellin A(24) in plants involves its synthesis, distribution, and signal transduction . Its concentration in plant organs is tightly regulated . Current research focuses on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Result of Action
The action of Gibberellin A(24) results in significant molecular and cellular effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . It also affects plant response to biotic and abiotic stresses . The manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors is often used to optimize plant growth and yields .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Gibberellin A(24). It has been shown that reduction of GA levels and signaling contributes to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress . Conversely, increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence .
生化学分析
Biochemical Properties
Gibberellin A(24) plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to regulate plant growth and development . For instance, it interacts with GA receptors and early GA signaling components such as DELLA repressors and F-box activators . These interactions are crucial for the regulation of plant vegetative and reproductive development .
Cellular Effects
At the cellular level, Gibberellin A(24) influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . It also regulates plant adaptation to biotic and abiotic stresses .
Molecular Mechanism
The molecular mechanism of Gibberellin A(24) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to GA receptors, leading to the degradation of DELLA proteins via an ubiquitin-proteasome pathway . This lifts DELLA repression of GA responses, allowing for the regulation of plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gibberellin A(24) change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Metabolic Pathways
Gibberellin A(24) is involved in several metabolic pathways within plants. It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels . For instance, it is involved in the GA biosynthesis and catabolism pathway .
Transport and Distribution
Gibberellin A(24) is transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . For example, long-distance movement of GA seems to be mostly restricted to its non-bioactive precursors rather than to bioactive forms .
Subcellular Localization
The subcellular localization of Gibberellin A(24) and its effects on activity or function are crucial aspects of its role in plant biology. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a recent study predicted that GFP signals were mostly found in the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A(24), typically involves complex organic reactions. One common method starts with the biotechnological production of gibberellic acid (Gibberellin A(3)) from fungal cultures. This compound can then be chemically modified to produce various gibberellins, including Gibberellin A(24) . The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions, under controlled conditions.
Industrial Production Methods: Industrial production of gibberellins, including Gibberellin A(24), primarily relies on fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then processed to extract and purify the desired gibberellin . Advances in biotechnology have also enabled the production of gibberellins using genetically modified microorganisms, which can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: Gibberellin A(24) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the gibberellin molecule, affecting its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gibberellin A(24) can produce various oxidized derivatives, each with distinct biological activities .
科学的研究の応用
Gibberellin A(24) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of gibberellins.
Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellins in promoting wound healing and tissue regeneration.
Industry: Used in agriculture to enhance crop yield and quality by promoting growth and development.
類似化合物との比較
Gibberellin A(24) is one of many gibberellins, each with unique properties and functions. Similar compounds include:
Gibberellin A(1): Known for its role in promoting stem elongation and seed germination.
Gibberellin A(3) (Gibberellic Acid): Widely used in agriculture to enhance crop growth.
Gibberellin A(4) and Gibberellin A(7): Both play roles in regulating plant growth and development.
Uniqueness: Gibberellin A(24) is unique in its specific structure and biological activity. It has distinct functional groups that confer specific properties, making it valuable for targeted research and applications .
特性
CAS番号 |
19427-32-8 |
|---|---|
分子式 |
C20H26O5 |
分子量 |
346.4 g/mol |
IUPAC名 |
(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChIキー |
QQRSSHFHXYSOMF-CXXOJBQZSA-N |
SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |
異性体SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
正規SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
同義語 |
GA24 cpd gibberellin A(24) gibberellin A24 |
製品の起源 |
United States |
Q1: What is the primary effect of Gibberellin A on seeds?
A1: Gibberellin A plays a crucial role in breaking seed dormancy and promoting germination. [, , , , , ] This effect has been observed across a variety of plant species, including Talinum triangulare [], Eucommia ulmoides [], Styrax japonicus [, ], Daphne tangutica [], and Malus 'Red Splendor' [].
Q2: How does Gibberellin A influence seed germination in Talinum triangulare?
A2: Research indicates that pre-soaking Talinum triangulare seeds in a 0.05% Gibberellin A solution for 24 hours can significantly improve germination percentage and germination speed index (GSI) compared to untreated seeds. [] This effect was comparable to pre-soaking in potassium nitrate (KNO3) solution. []
Q3: Can Gibberellin A be used to enhance the germination of dormant seeds?
A3: Yes, Gibberellin A has demonstrated effectiveness in breaking seed dormancy in several plant species. For instance, in Styrax japonicus, combining Gibberellin A treatment with cold stratification significantly increased germination rates. [] Similarly, in Daphne tangutica, a combination of stratification and soaking in a 300 mg/L Gibberellin A solution for 24 hours yielded the highest germination rates. []
Q4: Are there specific conditions that optimize Gibberellin A's effect on seed germination?
A4: Yes, the effectiveness of Gibberellin A can be influenced by factors like concentration and treatment duration. For example, in Malus 'Red Splendor', a concentration of 200 mg/L Gibberellin A proved most effective for improving germination rate, germination energy, and germination index. [] Additionally, combining Gibberellin A treatment with specific stratification periods has shown to be beneficial for breaking dormancy in species like Echinophora platyloba. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

